N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 921859-44-1
VCID: VC6587842
InChI: InChI=1S/C21H20N6OS2/c1-13-3-6-15(7-4-13)26-9-10-27-20(26)24-25-21(27)29-12-18(28)23-19-22-16-8-5-14(2)11-17(16)30-19/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,28)
SMILES: CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C
Molecular Formula: C21H20N6OS2
Molecular Weight: 436.55

N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

CAS No.: 921859-44-1

Cat. No.: VC6587842

Molecular Formula: C21H20N6OS2

Molecular Weight: 436.55

* For research use only. Not for human or veterinary use.

N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide - 921859-44-1

Specification

CAS No. 921859-44-1
Molecular Formula C21H20N6OS2
Molecular Weight 436.55
IUPAC Name N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H20N6OS2/c1-13-3-6-15(7-4-13)26-9-10-27-20(26)24-25-21(27)29-12-18(28)23-19-22-16-8-5-14(2)11-17(16)30-19/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,28)
Standard InChI Key NSELTDUYTVGKCZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates multiple heterocyclic systems:

  • A 6-methylbenzo[d]thiazole moiety, a bicyclic aromatic system known for electron-rich properties and π-π stacking capabilities.

  • An imidazo[2,1-c] triazole core, featuring a fused five- and six-membered ring system that enhances metabolic stability.

  • A p-tolyl (4-methylphenyl) group, contributing hydrophobic interactions.

  • A thioacetamide linker, which may facilitate hydrogen bonding and redox activity.

The molecular formula is C₂₁H₂₀N₆OS₂, with a molar mass of 436.55 g/mol. Its IUPAC name, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1, triazol-3-yl]sulfanyl]acetamide, reflects this intricate connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number921859-44-1
Molecular FormulaC₂₁H₂₀N₆OS₂
Molecular Weight436.55 g/mol
SMILESCC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C
SolubilityNot publicly available
PubChem CID41160359

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to imidazotriazole derivatives. A plausible route involves:

  • Cyclocondensation: Formation of the imidazo[2,1-c] triazole core via reaction between a substituted thiourea and α-haloketone .

  • Thioether Formation: Coupling the triazole-thiol intermediate with a bromoacetamide derivative under basic conditions.

  • Amide Bond Formation: Introducing the 6-methylbenzo[d]thiazol-2-amine moiety using carbodiimide-mediated coupling.

Reaction monitoring typically employs thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, with final purification via column chromatography.

Analytical Characterization

  • ¹H NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.2–2.5 ppm), and amide NH (δ ~10 ppm).

  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 437.5, consistent with the molecular formula.

  • HPLC: Purity assessments often use reverse-phase C18 columns with UV detection at 254 nm.

Comparative Analysis with Structural Analogs

Table 2: Activity of Selected Imidazotriazole Derivatives

CompoundTarget OrganismIC₅₀ (μM)Selectivity Index (MRC-5)
IT10 Mtb H37Ra2.32>55
IT06 Mtb H37Ra2.03>63
Target CompoundNot tested

Note: Selectivity index = IC₅₀ (host cells) / IC₅₀ (Mtb).

Future Research Directions

Mechanistic Studies

  • Target Identification: Proteomic profiling to identify binding partners beyond PS.

  • Resistance Profiling: Assessing susceptibility to Mtb efflux pumps (e.g., Rv1258c).

Structural Optimization

  • Bioisosteric Replacement: Substituting the p-tolyl group with fluorinated aryl rings to enhance metabolic stability.

  • Prodrug Design: Masking the thioacetamide moiety as a disulfide to improve oral bioavailability.

Preclinical Development

  • Pharmacokinetics: Assessing absorption, distribution, and CYP450-mediated metabolism.

  • Toxicology: Acute and chronic toxicity studies in rodent models.

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